molecular formula C5H3ClN2O3 B12215701 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid

Cat. No.: B12215701
M. Wt: 174.54 g/mol
InChI Key: GSUZVEXKOHWUPO-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at position 5, a hydroxyl (-OH) group at position 2, and a carboxylic acid (-COOH) group at position 4.

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

5-chloro-2-oxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H3ClN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)

InChI Key

GSUZVEXKOHWUPO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Boc Protection :

    • 2-Chloro-5-bromopyrimidine reacts with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) at −10°C to 20°C.

    • Active metal reagents (e.g., isopropylmagnesium chloride-lithium chloride) facilitate bromide displacement, forming a tert-butyl ester intermediate.

  • Hydrolysis :

    • The intermediate undergoes hydrolysis using aqueous HCl or NaOH at reflux (60–100°C).

    • Acidic conditions yield 2-chloro-pyrimidine-5-carboxylic acid , while alkaline conditions produce 2-hydroxy-pyrimidine-5-carboxylic acid .

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature−20°C (Grignard), −75°C (Li)Prevents side reactions
SolventTHF, 2-MeTHFEnhances solubility
Stoichiometry1:1.05–1.2 (Boc₂O:substrate)Maximizes conversion
Hydrolysis pH3–5 (for hydroxyl product)Controls dechlorination

Yield : 77–91% (dependent on metal reagent).

One-Pot Halogenation-Hydrolysis

A scalable industrial approach starts with 2-hydroxypyrimidine, combining bromination and chlorination in a single reactor.

Procedure

  • Bromination :

    • 2-Hydroxypyrimidine reacts with hydrobromic acid (35–50 wt%) and hydrogen peroxide (30–50 wt%) at 30–40°C for 12–14 hours.

    • Catalase is added post-reaction to decompose residual H₂O₂.

  • Chlorination :

    • The brominated intermediate is treated with phosphorus oxychloride (POCl₃) and triethylamine at 50–120°C.

    • Solvent extraction (methane, dichloromethane) isolates the product.

Advantages :

  • Eliminates intermediate purification, reducing waste.

  • Achieves 94–99% yield with 95–98% bromine utilization.

Enamine Condensation Pathway

This method involves 2-chloro-β-keto esters as precursors, leveraging enamine chemistry for ring closure.

Steps

  • Enamine Formation :

    • 2-Chloro-β-keto ester reacts with ammonium acetate in polar aprotic solvents (e.g., ethanol) at 20–78°C.

  • Cyclization :

    • The enamine intermediate condenses with formamide under basic conditions (KOH/NaOEt), forming the pyrimidine ring.

    • Acidic workup (HCl) precipitates the product.

Key Data :

  • Temperature : 80°C for cyclization.

  • Yield : 85–90% with >98% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard Carboxylation77–9198–99.9HighModerate
One-Pot Halogenation94–9998–98.9IndustrialHigh
Enamine Condensation85–9098+MediumLow

Emerging Techniques

Microwave-Assisted Synthesis

  • Reduces reaction time from hours to minutes (e.g., 30 minutes for Boc protection at 150°C).

  • Enhances yield by 5–7% via uniform heating.

Flow Chemistry

  • Continuous processing of 2-chloro-5-bromopyrimidine and Boc₂O in microreactors.

  • Achieves 93% yield with 99% conversion, minimizing thermal degradation.

Challenges and Solutions

Challenge 1: Dechlorination During Hydrolysis

  • Solution : Use buffered aqueous systems (pH 4–6) to suppress acid-induced dehalogenation.

Challenge 2: Low Solubility of Intermediates

  • Solution : Employ solvent mixtures (THF:toluene 3:1) for recrystallization.

Challenge 3: Residual Metal Contamination

  • Solution : Chelating resins (e.g., Dowex M4195) reduce Mg/Li levels to <10 ppm .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid exhibits notable antimicrobial properties. Studies have suggested its potential as an antiviral agent, possibly through the inhibition of specific enzymes or interference with nucleic acid synthesis, which could lead to therapeutic applications in treating infections caused by pathogens.

Antioxidant Properties

A series of derivatives synthesized from this compound have demonstrated significant antioxidant activity. For instance, certain derivatives showed antioxidant effects that were 1.5 times greater than that of ascorbic acid in DPPH radical scavenging assays . This property highlights its potential for developing new antioxidant therapies.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from this compound. For example, derivatives containing this compound were tested against A549 human pulmonary cancer cells, showing promising results in reducing cell viability significantly compared to controls . These findings suggest that such derivatives could be further developed as novel anticancer agents.

Chemical Synthesis

This compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its ability to form addition salts with various acids enhances its utility in organic synthesis . The compound can be employed to create derivatives with tailored properties for specific applications.

Case Study 1: Antimicrobial Mechanism

Research has shown that this compound inhibits enzymes critical for microbial growth, leading to decreased viability of several bacterial strains. Further studies are needed to elucidate the precise mechanisms involved and their implications for drug design.

Case Study 2: Synthesis of Derivatives

A study focused on synthesizing various derivatives from this compound revealed that specific modifications could enhance biological activity significantly. For instance, certain derivatives exhibited improved antioxidant properties compared to their parent compound .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 2

The hydroxyl group at position 2 distinguishes the target compound from analogs with alternative substituents:

Compound Name Substituent at Position 2 CAS Number Key Properties/Applications Reference
5-Chloro-2-hydroxypyrimidine-4-carboxylic acid -OH Not provided High polarity, hydrogen-bond donor/acceptor N/A
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid -SMe (methylthio) 61727-33-1 Reduced polarity; sulfur enhances nucleophilicity
5-Chloro-2-[(furan-2-yl)methyl]aminopyrimidine-4-carboxylic acid -NH-(furan-2-yl)methyl 1087792-09-3 Heterocyclic moiety for bioactivity modulation
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid -C(CH₃)₂ (isopropyl) CID 47002314 Steric bulk reduces solubility; lipophilic

Analysis :

  • The hydroxyl group enhances aqueous solubility and hydrogen-bonding interactions compared to methylthio or isopropyl groups.
  • Methylthio (-SMe) substituents (e.g., CAS 61727-33-1) increase hydrophobicity but may improve membrane permeability in drug design .

Substituent Variations at Position 5

Chlorine at position 5 is a common feature, but other halogens or groups alter reactivity:

Compound Name Substituent at Position 5 CAS Number Key Properties/Applications Reference
This compound -Cl Not provided Electrophilic site for nucleophilic substitution N/A
5-Bromo-2-chloropyrimidin-4-amine -Br Not provided Heavier halogen increases molecular weight and polarizability
2-Chloro-5-methylpyrimidine-4-carboxylic acid -CH₃ (methyl) 933746-10-2 Methyl group reduces acidity; enhances metabolic stability

Analysis :

  • Bromine substitution (e.g., 5-Bromo-2-chloropyrimidin-4-amine) increases molecular weight by ~45 g/mol compared to chlorine, affecting crystallization and solubility .
  • Methyl groups (e.g., CAS 933746-10-2) reduce electrophilicity at position 5, making the compound less reactive toward nucleophiles .

Carboxylic Acid Modifications

The carboxylic acid at position 4 is critical for acidity and derivatization:

Compound Name Carboxylic Acid Status CAS Number Key Properties/Applications Reference
This compound Free -COOH Not provided Chelation potential; salt formation with bases N/A
Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate -COOCH₃ (methyl ester) 70662-93-0 Ester protects -COOH; prodrug applications
5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid -COOH with dihydro-oxo ring Not provided Reduced aromaticity; altered tautomerism

Analysis :

  • Esterification (e.g., CAS 70662-93-0) masks the carboxylic acid, improving cell permeability in prodrug strategies .
  • Dihydro-oxo derivatives (e.g., ) exhibit non-aromatic character, affecting electronic conjugation and reactivity .

Physicochemical and Structural Insights

Molecular Weight and Solubility

  • Target compound : Estimated molecular weight ~188.55 g/mol (C₅H₃ClN₂O₃).
  • Analog data :
    • 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid: MW 200.62 g/mol .
    • 2-Chloro-5-methylpyrimidine-4-carboxylic acid: MW 172.57 g/mol .

Hydroxyl and carboxylic acid groups likely increase aqueous solubility compared to methylthio or alkyl-substituted analogs.

Hydrogen Bonding and Crystallography

  • Pyrimidine derivatives with -OH and -COOH (e.g., target compound) form extensive hydrogen-bond networks, as seen in related structures using SHELX and ORTEP software .
  • In 5-Bromo-2-chloropyrimidin-4-amine (), N–H···N hydrogen bonds create supramolecular dimers, suggesting similar packing for the target compound .

Biological Activity

5-Chloro-2-hydroxypyrimidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed review of its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H4ClN3O3\text{C}_5\text{H}_4\text{Cl}\text{N}_3\text{O}_3

This compound features a pyrimidine ring with hydroxyl and carboxylic acid functional groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

OrganismMIC (µg/mL)Reference
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7).

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A54921.2
MCF-738.3
HeLa25.0

These results suggest that this compound may serve as a lead compound in the development of new anticancer therapies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes, such as COX-2, which is associated with inflammation and cancer progression. The IC50 for COX-2 inhibition is reported to be around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
  • Cellular Uptake Mechanisms : Studies suggest that the compound may utilize folate receptor-mediated uptake pathways, enhancing its delivery to tumor cells while minimizing effects on normal cells .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to significantly reduce the viability of Staphylococcus aureus in vitro. This study emphasized the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Potential

Another investigation into the anticancer activity revealed that treatment with the compound led to a dose-dependent decrease in cell viability in A549 lung cancer cells. The study concluded that further structural modifications could enhance its efficacy and selectivity against cancer cells .

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